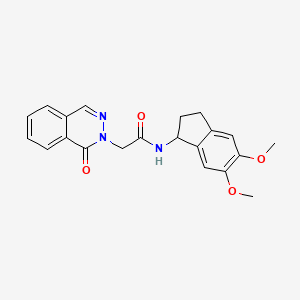

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Description

This compound features a 5,6-dimethoxy-substituted 2,3-dihydro-1H-inden-1-yl group linked via an acetamide bridge to a 1-oxo-2(1H)-phthalazinyl moiety. The dimethoxy groups on the indenyl ring enhance lipophilicity, while the phthalazinyl core may contribute to π-π stacking interactions in biological targets.

Properties

Molecular Formula |

C21H21N3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C21H21N3O4/c1-27-18-9-13-7-8-17(16(13)10-19(18)28-2)23-20(25)12-24-21(26)15-6-4-3-5-14(15)11-22-24/h3-6,9-11,17H,7-8,12H2,1-2H3,(H,23,25) |

InChI Key |

NYHSIKQUVFIIHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.

Introduction of the Methoxy Groups: Methoxylation can be achieved using reagents like dimethyl sulfate or methanol in the presence of a base.

Formation of the Phthalazine Moiety: This can be synthesized from phthalic anhydride through a series of condensation reactions.

Coupling of the Two Moieties: The final step involves coupling the indene and phthalazine structures through an amide bond formation, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene ring.

Reduction: Reduction reactions could target the carbonyl groups in the phthalazine moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indene or phthalazine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: As a building block for the synthesis of novel polymers or materials with unique electronic properties.

Biological Research: As a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might act by binding to a particular enzyme or receptor, thereby modulating its activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Neurodegenerative Research

CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) and CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) are notable for their ability to disaggregate alpha-synuclein fibrils, a key target in Parkinson’s disease. Key similarities to the target compound include:

- Phthalazinyl core : Facilitates hydrogen bonding and aromatic interactions.

- Low hydrogen bond donors/acceptors: Enhances blood-brain barrier penetration.

- Reduced rotatable bonds : Improves metabolic stability.

Differences :

- Substituents : CNS-11 and CNS-11g have mesityl or benzyl groups instead of the dimethoxy-indenyl group, which may alter target specificity.

- Bioavailability: CNS-11 and CNS-11g exhibit superior oral bioavailability compared to polyphenols like EGCG due to optimized physicochemical properties .

Pyridazinyl vs. Phthalazinyl Derivatives

The compound N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () replaces the phthalazinyl group with a pyridazinyl ring.

- Molecular Weight : 435.48 vs. ~410–420 (estimated for the target compound).

Chlorobenzyl-Substituted Phthalazinyl Acetamides

N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide () shares the phthalazinyl-acetamide backbone but diverges in substituents:

Indenyl Acetamides with Varied Substituents

Compounds like N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide () and N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide () highlight the role of indenyl modifications:

- Stereochemistry : The (S)-configuration in N-[(1S)-2,3-dihydro-1H-inden-1-yl]acetamide () suggests enantioselective activity, a factor that may apply to the target compound .

Data Tables

Table 1: Physicochemical and Structural Comparison

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C22H22N2O4

Molecular Weight: 366.4 g/mol

CAS Number: 36159-03-2

Structure: The compound features an indene moiety and a phthalazine derivative, which contribute to its unique biological characteristics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of phthalazine have been shown to inhibit cell proliferation in human pancreatic and gastric cancer models .

- Case Study: A derivative of phthalazine demonstrated a dose-dependent decrease in viability in SGC7901 gastric cancer cells, suggesting potential therapeutic applications in oncology.

-

Anti-inflammatory Effects

- The compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Research has shown that similar indene-based compounds can reduce the production of pro-inflammatory cytokines in vitro.

- Mechanism of Action: It is hypothesized that the compound interacts with specific receptors or enzymes that mediate inflammation, potentially leading to reduced pain and swelling.

-

Antioxidant Properties

- Compounds related to this structure have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is often assessed using assays such as DPPH and ABTS radical scavenging tests .

- Research Findings: In vitro studies show that related compounds can effectively scavenge free radicals, indicating their potential for use in formulations aimed at reducing oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Radical scavenging ability |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play significant roles in inflammation.

- Receptor Interaction: It may interact with nuclear receptors involved in the regulation of gene expression related to inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.